
1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-
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Overview
Description
1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound may involve the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts. This method facilitates the synthesis of 1,2,4-trisubstituted imidazoles from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.
Scientific Research Applications
1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
1H-Imidazole: The parent compound, simpler in structure but with similar chemical properties.
2-Phenylimidazole: Contains a phenyl group, offering different reactivity and applications.
4,5-Dihydroimidazole: Lacks the furan and phenylene groups, resulting in different chemical behavior.
Uniqueness: 1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- is unique due to its combination of imidazole, furan, and phenylene groups.
Biological Activity
1H-Imidazole derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound 1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-] is a notable example, exhibiting a range of pharmacological properties. This article reviews its biological activity based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique imidazole framework and furan linkages. Its chemical structure can be represented as follows:
This structure contributes to its interaction with biological targets.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-] demonstrate effective antibacterial activity against various pathogens.
Table 1: Antimicrobial Activity of Imidazole Derivatives
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
1 | E. coli | 20 |
2 | S. aureus | 25 |
3 | B. subtilis | 22 |
Reference | Streptomycin | 30 |
These results indicate that the compound's structural features enhance its efficacy against Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to antibacterial effects, imidazole derivatives have shown antifungal properties. For example, compounds with similar structures have been tested against Candida albicans and Aspergillus niger, yielding promising results.
Table 2: Antifungal Activity of Imidazole Derivatives
Compound | Fungal Strain | Zone of Inhibition (mm) |
---|---|---|
A | C. albicans | 18 |
B | A. niger | 21 |
Reference | Fluconazole | 30 |
These findings suggest that the compound could serve as a potential antifungal agent in therapeutic applications .
Anti-inflammatory and Analgesic Properties
Imidazole compounds are also known for their anti-inflammatory and analgesic activities. Research has demonstrated that certain derivatives can inhibit inflammatory mediators and provide pain relief.
Case Study:
A study conducted by Jain et al. evaluated the anti-inflammatory effects of various imidazole derivatives in animal models. The results indicated a significant reduction in inflammation markers compared to control groups .
The biological activity of 1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-] is attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism: The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Antifungal Mechanism: It alters the permeability of fungal cell membranes.
- Anti-inflammatory Mechanism: It inhibits cyclooxygenase enzymes involved in the inflammatory pathway.
Properties
IUPAC Name |
2-[4-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]furan-2-yl]phenyl]-4,5-dihydro-1H-imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-5-17(21-23-11-12-24-21)6-2-15(1)19-9-10-20(27-19)16-3-7-18(8-4-16)22-25-13-14-26-22/h1-10H,11-14H2,(H,23,24)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFBXZAWHLGYKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C5=NCCN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332431 |
Source
|
Record name | Furimidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80498-71-1 |
Source
|
Record name | Furimidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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